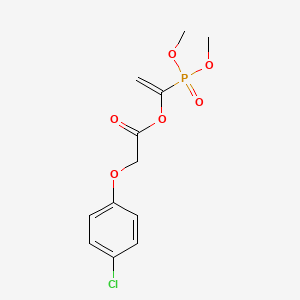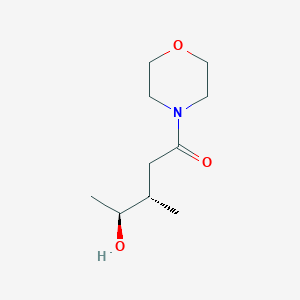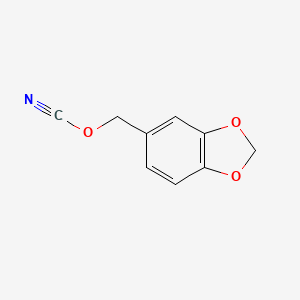![molecular formula C9H14N2O3 B12616260 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and an acetic acid moiety. The (5S) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This can be achieved through various methods such as alkylation, cycloaddition, or ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- has several applications in scientific research:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[3.5]nonane-7-acetic acid: Another spirocyclic compound with a similar structure but different ring size and functional groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A spirocyclic compound with oxygen atoms in the ring, leading to different chemical properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)- is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the spirocyclic structure. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other spirocyclic compounds .
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[(5S)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c12-7(13)6-11-5-3-9(8(11)14)2-1-4-10-9/h10H,1-6H2,(H,12,13)/t9-/m0/s1 |
Clé InChI |
LOQKVBLRVCSOQF-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@@]2(CCN(C2=O)CC(=O)O)NC1 |
SMILES canonique |
C1CC2(CCN(C2=O)CC(=O)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)



